Specific Scientific Field: This application falls under the field of Polymer Chemistry .
Summary of the Application: Diphenylphosphinostyrene has been used in the coordination polymerization and copolymerization with styrene to create a new series of phosphine functionalized syndiotactic polystyrene . This is of much interest for the synthesis of high-performance materials .
Methods of Application: The coordination polymerization of diphenylphosphinostyrene and its copolymerization with styrene have been achieved by using a specific catalyst . The resulting copolymer showed excellent thermal stability and chemical resistance .
Results or Outcomes: The copolymer realized the stable immobilization of metal nanoparticles to afford highly robust metal nanocatalysts at high temperature and various atmospheres . The resulting catalyst can serve as a highly efficient heterogeneous catalyst for the synthesis of quinoline derivatives .
Specific Scientific Field: This application is in the field of Catalysis and Nanotechnology .
Summary of the Application: Diphenylphosphinostyrene has been used in the synthesis of core-cross-linked micelles and nanogels with a polycationic outer shell . These polymeric nanoreactors proved efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .
Methods of Application: The synthesis involved RAFT polymerization from a macroRAFT agent by chain extension with a long hydrophobic polystyrene-based block followed by crosslinking with diethylene glycol dimethacrylate .
Results or Outcomes: The resulting nanoreactors were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .
Specific Scientific Field: This application is in the field of Nanotechnology and Catalysis .
Summary of the Application: Diphenylphosphinostyrene has been used in the synthesis of a new series of phosphine functionalized syndiotactic polystyrene . This has been applied to the stable immobilization of metal nanoparticles, which can serve as highly robust metal nanocatalysts at high temperature and various atmospheres .
Methods of Application: The coordination polymerization of diphenylphosphinostyrene and its copolymerization with styrene have been achieved for the first time to afford a new series of phosphine functionalized syndiotactic polystyrene .
Results or Outcomes: The resulting catalyst, Cu@poly (o-StPPh 2 -alt-St)-b-sPS, can serve as a highly efficient heterogeneous catalyst for the synthesis of quinoline derivatives by acceptorless dehydrogenative coupling of o-aminobenzylalcohol with ketones .
Specific Scientific Field: This application is in the field of Polymer Chemistry and Nanotechnology .
Results or Outcomes: The resulting nano-objects were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .
Specific Scientific Field: This application is in the field of Nanotechnology and Material Science .
Results or Outcomes: The resulting nano-objects were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations . Scanning electron microscopy (SEM) studies provide compelling evidence for the occlusion of both worm-like and vesicular phosphonic acid-based nano-objects and hence the production of a series of interesting new organic-inorganic nanocomposites .
Diphenyl(4-vinylphenyl)phosphine is an organophosphorus compound with the molecular formula CHP and a molecular weight of approximately 288.33 g/mol. It appears as a white to light yellow solid and is known for its stability under certain conditions, particularly when stored in a cool, dark place and under inert gas to prevent moisture exposure . The compound is classified as an organophosphine due to the presence of a phosphorus atom bonded to two phenyl groups and a vinylphenyl group.
Several synthetic routes for diphenyl(4-vinylphenyl)phosphine have been documented:
Diphenyl(4-vinylphenyl)phosphine finds applications in:
Interaction studies involving diphenyl(4-vinylphenyl)phosphine focus on its reactivity with other chemical species. These interactions are crucial for understanding its role in catalysis and organic synthesis. For instance, studies have shown that it can interact favorably with palladium complexes, enhancing catalytic activity in cross-coupling reactions .
Diphenyl(4-vinylphenyl)phosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Triaryl Phosphine | Highly stable; used extensively as a ligand |
4-Vinyltriphenylphosphine | Vinyl-substituted Triaryl | Enhanced reactivity due to vinyl group |
Diphenylphosphine | Diaryl Phosphine | Simpler structure; less sterically hindered |
4-(Diphenylphosphino)styrene | Vinyl-substituted Diaryl | Combines properties of both phosphines and styrenes |
Diphenyl(4-vinylphenyl)phosphine is unique due to its combination of a vinyl group and two phenyl groups, which provides distinct reactivity patterns not found in simpler phosphines or purely aryl-substituted phosphines. Its ability to undergo both oxidation and polymerization makes it particularly versatile for applications in catalysis and materials science.
Irritant